3-(2,6-Dimethoxyphenyl)propanoic acid
Description
Contextual Significance of Phenylpropanoic Acid Derivatives in Chemical and Biological Research
Phenylpropanoic acid, also known as hydrocinnamic acid, is a carboxylic acid featuring a benzene (B151609) ring attached to a propanoic acid tail. navimro.comsigmaaldrich.com This structural motif is the backbone of the phenylpropanoids, a diverse class of secondary metabolites found throughout the plant kingdom. Current time information in Louisville, KY, US. These compounds and their synthetic derivatives have garnered significant interest in both chemical and biological research due to their wide-ranging activities and applications.
In the realm of biological research, arylpropanoic acid derivatives are a cornerstone of medicinal chemistry. molaid.com Perhaps the most well-known examples belong to the nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and ketoprofen, which are chemically 2-arylpropanoic acids. molaid.com The biological effect of these NSAIDs stems from their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923) involved in inflammation. molaid.com Beyond anti-inflammatory action, research has explored the potential of phenylpropanoic acid derivatives for antimicrobial, anticancer, and anticonvulsant activities. Current time information in Louisville, KY, US.molaid.com
The utility of these derivatives extends into various industries. In the food industry, they are used as flavoring agents and preservatives, leveraging their antioxidant properties to prolong the shelf life of products. navimro.comCurrent time information in Louisville, KY, US. The characteristic floral or sweet scents of some phenylpropanoic acids have also led to their widespread use in the cosmetics industry as fragrances in perfumes, soaps, and lotions. navimro.com
Historical Overview of Research Pertaining to Dimethoxyphenyl Moieties
The "dimethoxyphenyl" portion of the target molecule's name refers to a benzene ring substituted with two methoxy (B1213986) groups (-OCH₃). This moiety is a common feature in many biologically active compounds and has been the subject of extensive research. The position of the methoxy groups on the phenyl ring significantly influences the molecule's electronic properties, conformation, and, consequently, its biological interactions.
Historically, the dimethoxyphenyl group has been recognized as a key structural element in many classes of therapeutic agents. For instance, it is a component of various kinase inhibitors. The importance of this moiety is highlighted by the development of newer drugs that are specifically noted for its absence; for example, E7090, a novel fibroblast growth factor receptor (FGFR) inhibitor, is distinguished from previous inhibitors by having a basic structure that lacks the dimethoxyphenyl moiety. chemsrc.com This implies that the dimethoxyphenyl group was a prevalent feature in earlier generations of similar drugs, valued for its contribution to binding affinity and selective inhibitory activity.
Research into isomers of the title compound, such as 3-(3,4-dimethoxyphenyl)propionic acid and 3-(2,5-dimethoxyphenyl)propionic acid, further illustrates the scientific interest in this structural class. cymitquimica.com Studies have investigated the synthesis of these compounds and their ability to form complexes with metal ions or act as starting materials for more complex steroidal derivatives. cymitquimica.com The crystal structure analysis of 3-(2,5-dimethoxyphenyl)propionic acid, for instance, provides valuable insight into the spatial arrangement and intermolecular interactions, such as hydrogen bonding, which are critical for designing new materials and therapeutic agents.
Scope and Research Trajectories for 3-(2,6-Dimethoxyphenyl)propanoic Acid
While its isomers have been subjects of more extensive study, this compound (CAS No: 6683-69-8) holds its own position as a specific chemical entity. navimro.com The primary role of this compound in the current research landscape appears to be that of a specialized building block or chemical intermediate. molaid.com Its availability from chemical suppliers indicates its use in synthetic chemistry, likely for constructing more complex target molecules.
The research trajectory for this compound can be inferred from the known activities of its structural relatives. Given the biological significance of both the phenylpropanoic acid scaffold and the dimethoxyphenyl moiety, this compound represents a potential starting point for the discovery of new bioactive molecules. The synthesis of related structures, such as 3-Amino-3-(2,6-dimethoxyphenyl)propanoic acid, suggests that the propanoic acid side chain can be readily modified to introduce new functional groups, thereby creating libraries of novel compounds for biological screening.
Future research may focus on synthesizing a series of derivatives from this compound to explore their potential in medicinal chemistry, similar to the investigations into other arylpropanoic acids. molaid.com Its unique 2,6-disubstitution pattern imposes specific steric and electronic properties that could lead to novel selectivities for biological targets when compared to its more commonly studied 3,4- and 2,5-isomers.
Below is a table of known physicochemical properties for the compound.
| Property | Value | Source |
|---|---|---|
| CAS Number | 6683-69-8 | navimro.com |
| Molecular Formula | C₁₁H₁₄O₄ | |
| Molecular Weight | 210.23 g/mol | |
| Boiling Point | 339.4 °C at 760 mmHg | |
| Flash Point | 129.8 °C |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-(2,6-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O4/c1-14-9-4-3-5-10(15-2)8(9)6-7-11(12)13/h3-5H,6-7H2,1-2H3,(H,12,13) |
InChI Key |
VHCJLYGQVWLQHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Approaches
Established Synthetic Routes to 3-(2,6-Dimethoxyphenyl)propanoic Acid
Established synthetic routes primarily involve classical organic reactions that are well-documented for the preparation of 3-arylpropanoic acids. These can be broadly categorized into functionalization of existing carboxylic acids, carbon-carbon bond-forming coupling reactions, and sequential multi-step syntheses.
One fundamental approach involves the modification of a molecule that already contains a carboxylic acid or a precursor group. A key strategy in this category is carbon chain homologation, which extends a carbon chain by a single methylene (B1212753) unit.
A prominent example of such a strategy is the Arndt-Eistert homologation . organic-chemistry.orgwikipedia.orgyoutube.comlibretexts.org This method allows for the conversion of a carboxylic acid into its next higher homologue. In a hypothetical synthesis of the target compound, this would involve starting with 2,6-dimethoxyphenylacetic acid. The starting acid is first converted to its corresponding acid chloride, typically using thionyl chloride (SOCl₂). youtube.comlibretexts.org This activated intermediate then reacts with diazomethane (B1218177) to form a diazoketone. organic-chemistry.orgnrochemistry.com The crucial step is the Wolff rearrangement of the diazoketone, which is catalyzed by metal catalysts like silver oxide (Ag₂O) or can be induced thermally or photochemically. organic-chemistry.orglibretexts.orgnrochemistry.com The rearrangement produces a ketene (B1206846) intermediate, which is then trapped by a nucleophile, such as water, to yield the desired this compound. organic-chemistry.orgnrochemistry.com While effective, the use of the highly toxic and explosive diazomethane necessitates careful handling and has led to the development of safer alternatives like (trimethylsilyl)diazomethane. wikipedia.orgnrochemistry.com
Another strategy involves building the propanoic acid chain from an aldehyde precursor. The Perkin reaction , for instance, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding acid. wikipedia.orgiitk.ac.inlongdom.orglscollege.ac.in 2,6-Dimethoxybenzaldehyde (B146518) could be reacted with acetic anhydride and sodium acetate (B1210297), followed by hydrolysis, to yield 3-(2,6-dimethoxyphenyl)acrylic acid. wikipedia.orgiitk.ac.inyoutube.com Subsequent catalytic hydrogenation of the double bond would furnish the final product. A similar approach is the Knoevenagel condensation , where an aldehyde or ketone reacts with a compound containing an active methylene group, such as malonic acid or its esters. wikipedia.orgyoutube.comresearchgate.netresearchgate.net The Doebner modification of the Knoevenagel condensation uses malonic acid in the presence of pyridine (B92270), leading to a condensation product that often undergoes decarboxylation in situ to form an α,β-unsaturated acid. wikipedia.orgyoutube.comorganic-chemistry.org Reacting 2,6-dimethoxybenzaldehyde with malonic acid under these conditions would also produce 3-(2,6-dimethoxyphenyl)acrylic acid, which can then be reduced. wikipedia.orgresearchgate.net
The Reformatsky reaction offers another route, condensing an aldehyde with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.orgjk-sci.comlibretexts.orgbeilstein-journals.orgorganic-chemistry.org Using 2,6-dimethoxybenzaldehyde and an ethyl bromoacetate (B1195939) with zinc would yield ethyl 3-hydroxy-3-(2,6-dimethoxyphenyl)propanoate. Subsequent dehydration and hydrogenation of the resulting α,β-unsaturated ester, followed by hydrolysis, would lead to the target acid.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Heck reaction is particularly relevant, involving the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. asianpubs.orgresearchgate.netnih.govuwindsor.ca To synthesize this compound, 1-iodo- or 1-bromo-2,6-dimethoxybenzene could be coupled with an acrylic acid ester, such as ethyl acrylate (B77674). asianpubs.orgnih.gov This reaction would produce ethyl 3-(2,6-dimethoxyphenyl)acrylate. The final step would be the catalytic hydrogenation of the double bond and subsequent hydrolysis of the ester to the carboxylic acid.
The Sonogashira coupling provides an alternative route by coupling an aryl halide with a terminal alkyne. wikipedia.org For instance, 1-iodo-2,6-dimethoxybenzene could be reacted with an alkyne like propargyl alcohol or trimethylsilylacetylene (B32187) using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org Following the coupling, the alkyne would need to be converted to the propanoic acid side chain through a series of reduction and oxidation steps, making this a more complex, multi-step sequence.
Another relevant method is the palladium-catalyzed carboxylation of a suitable precursor. researchgate.netnih.govnih.govrsc.orgresearchgate.net For example, a 2-(2,6-dimethoxyphenyl)ethyl halide could potentially undergo carboxylation using carbon monoxide (CO) or a CO source like formic acid in the presence of a palladium catalyst to introduce the carboxylic acid moiety. researchgate.netrsc.org
The synthesis of this compound is most practically achieved through multi-step sequences that combine several of the aforementioned reactions. These sequences typically start from readily available precursors.
A common and efficient pathway begins with 2,6-dimethoxybenzaldehyde . This starting material can undergo a Knoevenagel-Doebner condensation with malonic acid in the presence of a base like pyridine to form 3-(2,6-dimethoxyphenyl)acrylic acid. wikipedia.orgyoutube.comresearchgate.net The subsequent step is the reduction of the carbon-carbon double bond. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with hydrogen gas. This two-step process is often high-yielding and uses common laboratory reagents. A similar sequence can be envisioned using the Perkin reaction. wikipedia.orglongdom.org
An alternative multi-step route starts from 1-halo-2,6-dimethoxybenzene . A Heck coupling with ethyl acrylate, catalyzed by a palladium complex, yields ethyl 3-(2,6-dimethoxyphenyl)acrylate. asianpubs.orgresearchgate.netnih.gov This intermediate is then subjected to catalytic hydrogenation to saturate the double bond, followed by ester hydrolysis (e.g., using aqueous sodium hydroxide (B78521) followed by acidification) to afford the final product.
The following table summarizes potential multi-step synthetic sequences:
| Starting Material | Key Intermediate | Key Reactions | Final Step |
|---|---|---|---|
| 2,6-Dimethoxybenzaldehyde | 3-(2,6-Dimethoxyphenyl)acrylic acid | Knoevenagel or Perkin Reaction | Catalytic Hydrogenation |
| 1-Halo-2,6-dimethoxybenzene | Ethyl 3-(2,6-dimethoxyphenyl)acrylate | Heck Coupling | Hydrogenation & Hydrolysis |
| 2,6-Dimethoxyphenylacetic acid | 3-(2,6-Dimethoxyphenyl)acetyl chloride & Diazoketone | Arndt-Eistert Homologation | Wolff Rearrangement & Hydrolysis |
Advanced Synthetic Strategies and Optimization
Recent advancements in organic synthesis have focused on improving efficiency, selectivity, and sustainability. These strategies include the development of stereoselective methods and the design of highly active catalysts.
While this compound itself is achiral, the synthesis of chiral derivatives (e.g., with a substituent on the propanoic acid chain) requires stereoselective methods. The most prominent approach is the asymmetric hydrogenation of the corresponding α,β-unsaturated precursor, 3-(2,6-dimethoxyphenyl)acrylic acid. rsc.orgrsc.orgresearchgate.netub.eduunt.edu This transformation can be achieved with high enantioselectivity using transition metal catalysts complexed with chiral ligands. Chiral rhodium complexes, such as those with phosphinediamine ligands, and iridium catalysts, like Ir-MaxPHOX, have proven effective for the asymmetric hydrogenation of various acrylic acid derivatives. rsc.orgub.edu Nickel-catalyzed asymmetric hydrogenation has also emerged as a powerful method using earth-abundant metals. rsc.orgresearchgate.net
Another strategy involves the use of chiral auxiliaries . An achiral unsaturated acid can be attached to a chiral auxiliary, directing a subsequent hydrogenation or conjugate addition reaction to occur on one face of the double bond. After the stereocenter is set, the auxiliary is cleaved to yield the chiral propanoic acid derivative.
Rhodium-catalyzed asymmetric conjugate addition reactions also represent a powerful tool. scholaris.canih.govnih.gov In this approach, an organometallic reagent (e.g., an arylboronic acid or organozinc reagent) adds to an α,β-unsaturated carbonyl compound in the presence of a chiral rhodium catalyst, creating a chiral center at the β-position. nih.govnih.gov
The efficiency of many synthetic routes to this compound hinges on the performance of the catalyst. In the context of coupling reactions like the Heck and Sonogashira reactions, significant research has been dedicated to developing robust palladium catalysts . While classical catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are effective, modern catalysts often feature more sophisticated phosphine (B1218219) ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands that enhance catalytic activity, stability, and substrate scope. nih.gov Efforts have also been made to create recyclable catalytic systems, for instance, by immobilizing the palladium catalyst on a solid support or using aqueous micellar systems. uwindsor.canih.gov
For hydrogenation reactions, catalyst development is also crucial. While palladium on carbon is a standard for simple hydrogenations, asymmetric hydrogenation requires more advanced catalytic systems. The development of a wide array of chiral phosphine ligands (e.g., BINAP, Ph-BPE) for rhodium, ruthenium, and iridium has enabled highly enantioselective reductions of unsaturated acids. rsc.orgunt.edu More recently, catalysts based on more abundant and less expensive metals like nickel and cobalt are gaining prominence as sustainable alternatives for these transformations. rsc.orgresearchgate.net
The following table highlights various catalysts and their applications in relevant synthetic transformations:
| Reaction Type | Catalyst System | Typical Application |
|---|---|---|
| Heck Coupling | Pd(OAc)₂ / Phosphine Ligand (e.g., PPh₃, XPhos) | Coupling of aryl halides with acrylates. asianpubs.orgnih.gov |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Amine Base | Coupling of aryl halides with terminal alkynes. wikipedia.org |
| Carboxylation | Pd(OAc)₂ / Ligand (e.g., BuPdAd₂) | Incorporation of CO or CO₂ into organic substrates. researchgate.netnih.gov |
| Symmetric Hydrogenation | Pd/C, H₂ | Reduction of C=C double bonds. google.com |
| Asymmetric Hydrogenation | [Rh(COD)(ligand)]BF₄, [Ir(COD)(ligand)]PF₆ | Enantioselective reduction of unsaturated acids. rsc.orgub.edu |
| Asymmetric Hydrogenation | Ni(OAc)₂ / Chiral Ligand (e.g., Ph-BPE) | Sustainable enantioselective reductions. rsc.orgresearchgate.net |
Chemoenzymatic and Biocatalytic Syntheses
Chemoenzymatic and biocatalytic approaches offer sustainable and highly selective alternatives to traditional chemical synthesis. These methods utilize the catalytic power of enzymes and whole microbial cells to perform complex chemical transformations under mild conditions, often with high stereo- and regioselectivity.
Enzymatic Routes to Related Propanoic Acid Structures
While specific enzymatic synthesis of this compound is not extensively documented, various enzymatic strategies are employed for the synthesis of related propanoic acid structures and other carboxylic acids. These methods highlight the potential for developing biocatalytic routes for the target compound.
Key enzymatic approaches include:
Lipase-Catalyzed Reactions: Lipases are widely used for their ability to catalyze esterification and hydrolysis reactions. mdpi.com Immobilized lipases, such as Candida antarctica Lipase B (CALB), are particularly effective in organic media for synthesizing various esters from carboxylic acids and alcohols. mdpi.com Although high concentrations of short-chain acids can sometimes lead to enzyme inactivation, these biocatalysts are capable of producing a wide array of esters under mild conditions. mdpi.com A chemoenzymatic strategy has been described for the synthesis of a new dimeric glycerol (B35011) ester, which involves the regioselective hydrolysis of triacetin (B1683017) by an immobilized lipase, followed by chemical oxidation. nih.gov
Oxidoreductase-Mediated Synthesis: Aldehyde:ferredoxin oxidoreductases (AORs) found in acetogenic bacteria can catalyze the reduction of various carboxylic acids, such as propionic acid, to their corresponding aldehydes. researchgate.net This suggests the reverse reaction, the oxidation of an aldehyde to a carboxylic acid, is a viable enzymatic route. Furthermore, galactose oxidases can oxidize primary alcohols to aldehydes, which can be further oxidized to the corresponding carboxylic acid. acs.org
Enoyl-CoA Carboxylases/Reductases (ECRs): Engineered ECRs have been used for the synthesis of α-carboxylated malonyl-CoA derivatives from α,β-unsaturated enoyl-CoA thioesters. nih.gov This highlights a pathway for introducing carboxyl groups into a carbon skeleton enzymatically.
Photodecarboxylases: In a multi-enzyme cascade, a photodecarboxylase from Chlorella variabilis (CvFAP) can be used in combination with other enzymes. nih.gov While this specific example involves decarboxylation, enzyme cascades demonstrate the potential for multi-step biocatalytic pathways to produce complex molecules from simpler precursors.
The following table summarizes enzymes and their potential applications in synthesizing propanoic acid-related structures.
| Enzyme Class | Example Enzyme | Reaction Type | Relevance to Propanoic Acid Synthesis |
| Lipases | Candida antarctica Lipase B (CALB) | Esterification / Hydrolysis | Synthesis of propanoate esters or liberation of propanoic acid from esters. mdpi.com |
| Oxidoreductases | Aldehyde:ferredoxin oxidoreductase (AOR) | Carboxylic Acid Reduction | Reversible reaction could be used for the oxidation of 3-(2,6-dimethoxyphenyl)propanal. researchgate.net |
| Oxidases | Galactose Oxidase | Alcohol Oxidation | Oxidation of a primary alcohol precursor to an aldehyde, then to a carboxylic acid. acs.org |
| Carboxylases | Enoyl-CoA Carboxylase/Reductase (ECR) | Reductive Carboxylation | Potential for introducing the carboxylic acid moiety onto a suitable precursor molecule. nih.gov |
Microbial Transformation Pathways for Dimethoxyphenyl Compounds
Microbial transformation utilizes whole microorganisms to carry out chemical reactions on a substrate. This approach is recognized as an efficient method for producing novel, biologically active derivatives from various starting materials, including natural products. researchgate.net The reactions benefit from mild conditions, high product purity, and reduced environmental impact. researchgate.net
While specific microbial pathways for the synthesis of this compound are not detailed in the literature, existing research on related compounds demonstrates the feasibility of such transformations. Microorganisms possess diverse metabolic pathways capable of modifying aromatic compounds.
Key Pathways and Principles:
Fermentation Routes to Propionate: Various metabolic pathways exist for the microbial production of propionic acid, generally classified into fermentative, biosynthetic, and amino acid catabolic routes. mdpi.com For instance, the acrylate pathway has been expressed in E. coli to produce propionic acid. mdpi.com These pathways could potentially be engineered or adapted to accept substituted phenylpropanoid precursors.
Transformation of Aromatic Compounds: Fungi are particularly adept at transforming complex molecules. For example, the fungus Mucor hiemalis has been used for the microbial transformation of yakuchinone A, a bioactive diarylheptanoid, yielding new derivatives. researchgate.net This capacity for modifying aromatic structures suggests that fungi could be screened for activity on 2,6-dimethoxyphenyl-containing substrates.
Amino Acid Catabolism: Certain microbial pathways can degrade amino acids to produce propionic acid. mdpi.com This opens up the possibility of using an engineered amino acid with a dimethoxyphenyl side chain as a precursor.
The table below outlines potential microbial strategies for producing dimethoxyphenyl compounds.
| Microbial Strategy | Principle | Potential Application | Reference |
| Whole-Cell Biotransformation | Use of fungi or bacteria to modify a precursor. | Transformation of a 2,6-dimethoxyphenyl-containing precursor (e.g., an alcohol or aldehyde) into the corresponding propanoic acid. | researchgate.net |
| Engineered Fermentation | Introduction of a heterologous pathway into a host like E. coli. | Engineering a host to convert a simple carbon source or a specific precursor into the target molecule. | mdpi.com |
| Directed Evolution/Screening | Screening a diverse range of microorganisms for desired activity. | Identifying a naturally occurring microorganism capable of performing the desired synthesis. | researchgate.net |
Purification and Isolation Techniques for Synthetic Products
Following synthesis, the isolation and purification of this compound is a critical step to ensure a high-purity final product. Aromatic carboxylic acids can be purified using a variety of standard and advanced techniques.
Common Purification Methods:
Extraction: A fundamental technique for separating carboxylic acids involves liquid-liquid extraction. The crude product can be dissolved in an organic solvent and washed with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide. lookchem.com The carboxylic acid is deprotonated to form a water-soluble salt, which partitions into the aqueous phase, leaving neutral and basic impurities in the organic layer. The aqueous phase is then acidified, causing the pure carboxylic acid to precipitate, after which it can be extracted back into an organic solvent and dried. lookchem.com
Crystallization: This is a highly effective method for purifying solid compounds. Aromatic carboxylic acids can be recrystallized from various solvents, such as ethanol, aqueous ethanol, or toluene. lookchem.com The process involves dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.
Chromatography: Various chromatographic methods are employed for the purification of aromatic carboxylic acids, offering high resolution and separation efficiency.
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method. While effective, care must be taken as the acidic nature of silica can sometimes cause hydrolysis of sensitive functional groups, such as esters. researchgate.net The choice of eluent is critical; mixtures like ethyl acetate and hexane (B92381) are common. Adding a small amount of a basic modifier like triethylamine (B128534) to the silica slurry can help neutralize the stationary phase and prevent the premature elution of acidic compounds. researchgate.net
High-Performance Liquid Chromatography (HPLC): For analytical and preparative scale purification, reversed-phase HPLC (RP-HPLC) is frequently used. nih.gov An ion-suppressing mobile phase, typically an aqueous buffer with an organic modifier like acetonitrile, is used to ensure the carboxylic acid is in its neutral, protonated form, leading to better retention and peak shape. nih.govsielc.com
Ion Exclusion Chromatography (IELC): This technique is well-suited for separating organic acids. nih.gov It utilizes a cation-exchange resin and a dilute mineral acid as the eluent. While effective for aliphatic acids, the separation of aromatic acids can be challenging due to interactions with the stationary phase, though silica-based cation-exchange resins have shown good results. nih.gov
Trituration: For some crystalline products, trituration offers a simple purification alternative to chromatography. This involves washing the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble. This method was successfully used to purify muconic acid derivatives, avoiding the need for chromatographic steps. rsc.org
The following table compares different purification techniques for aromatic carboxylic acids.
| Purification Technique | Principle | Advantages | Disadvantages |
| Extraction | Partitioning between immiscible aqueous and organic phases based on pH-dependent solubility. | Simple, scalable, and effective for removing neutral/basic impurities. | May not separate acidic impurities; requires large solvent volumes. lookchem.com |
| Crystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Can yield very high purity product; scalable. | Requires the compound to be a stable solid; some product loss is inevitable. lookchem.com |
| Column Chromatography | Separation based on differential adsorption to a solid stationary phase (e.g., silica gel). | Versatile; can separate compounds with similar properties. | Can be time-consuming; potential for sample degradation on the stationary phase. researchgate.netnih.gov |
| HPLC | High-resolution separation based on partitioning between a mobile and stationary phase. | High purity; suitable for analytical and preparative scales; fast. | Higher cost; limited loading capacity for preparative work. nih.govsielc.com |
| Ion Exclusion Chromatography | Separation based on ion exclusion and partitioning effects on an ion-exchange resin. | Specific for ionic compounds like acids; can use simple eluents. | Aromatic acids can exhibit long retention times and peak tailing. nih.gov |
| Trituration | Washing a solid with a solvent to remove soluble impurities. | Simple, fast, avoids chromatography and large solvent volumes. | Only effective if impurities have significantly different solubility from the product. rsc.org |
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization Techniques
Modern spectroscopy is indispensable for the definitive identification and structural analysis of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer detailed insights into the molecular framework and composition.
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, one can deduce the precise arrangement of atoms.
The ¹H and ¹³C NMR spectra of 3-(2,6-Dimethoxyphenyl)propanoic acid are predicted based on its chemical structure. The molecule's symmetry—specifically the two equivalent methoxy (B1213986) groups and the substitution pattern on the phenyl ring—simplifies the spectra.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons. The aromatic region would display a characteristic pattern for a 1,2,3-trisubstituted benzene (B151609) ring. The aliphatic side chain protons would appear as coupled multiplets. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift.
Interactive Data Table: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~12.0 | Broad Singlet | 1H |
| Aromatic (H-4) | ~7.2-7.4 | Triplet | 1H |
| Aromatic (H-3, H-5) | ~6.6-6.8 | Doublet | 2H |
| Methoxy (-OCH₃) | ~3.8 | Singlet | 6H |
| Methylene (B1212753) (-CH₂-Ar) | ~2.9-3.1 | Triplet | 2H |
| Methylene (-CH₂-COOH) | ~2.6-2.8 | Triplet | 2H |
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. Due to the molecule's symmetry, fewer signals are observed than the total number of carbon atoms. The carbonyl carbon of the acid is characteristically found at a very downfield shift. docbrown.info
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | ~178-180 |
| Aromatic (C-2, C-6) | ~158-160 |
| Aromatic (C-4) | ~128-130 |
| Aromatic (C-1) | ~115-117 |
| Aromatic (C-3, C-5) | ~104-106 |
| Methoxy (-OCH₃) | ~55-57 |
| Methylene (-CH₂-COOH) | ~34-36 |
| Methylene (-CH₂-Ar) | ~23-25 |
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key correlation would be observed between the two methylene (-CH₂) groups in the propanoic acid side chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For example, the proton signal at ~2.6-2.8 ppm would correlate with the carbon signal at ~34-36 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.comsdsu.edu This is particularly useful for connecting different fragments of a molecule. In this case, HMBC would show correlations from the methylene protons adjacent to the aromatic ring (~2.9-3.1 ppm) to the quaternary aromatic carbons (C-1, C-2, C-6), thus confirming the attachment of the propanoic acid chain to the dimethoxyphenyl ring.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. docbrown.info
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. nih.gov This is a critical step in confirming the identity of a newly synthesized or isolated compound.
Interactive Data Table: HRMS Data for C₁₁H₁₄O₄
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₄ |
| Monoisotopic Mass | 210.08921 Da |
| Average Mass | 210.227 g/mol |
In tandem mass spectrometry (MS/MS), a specific ion (the precursor or parent ion) is selected, fragmented, and the resulting product ions are analyzed. nih.gov The fragmentation pattern provides valuable clues about the molecule's structure. libretexts.org For this compound, the molecular ion [M]⁺• at m/z 210 would be expected. Common fragmentation pathways for carboxylic acids include the loss of small neutral molecules.
Key fragmentation processes would include:
Benzylic cleavage: Cleavage of the bond between the alpha and beta carbons of the side chain is common. This would result in the formation of a stable benzylic cation.
Loss of the carboxyl group: The loss of the -COOH group (45 Da) is a characteristic fragmentation for carboxylic acids. libretexts.org
McLafferty Rearrangement: Carboxylic acids can undergo this rearrangement, which typically results in the loss of an alkene and the formation of a new radical cation.
Interactive Data Table: Predicted MS/MS Fragmentation
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
| 210 | 165 | C₂H₅O | Loss of the ethyl carboxylate radical |
| 210 | 151 | C₂H₃O₂ | Loss of the carboxymethyl radical |
| 210 | 135 | C₃H₅O₂ | Cleavage of the propanoic acid side chain |
| 151 | 121 | CH₂O | Loss of formaldehyde (B43269) from the methoxy group |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy is a fundamental tool for identifying the functional groups within a molecule. An FT-IR and FT-Raman analysis of this compound would be expected to reveal characteristic vibrational modes.
Expected Vibrational Modes:
Carboxylic Acid Group (-COOH): A broad O-H stretching band would be anticipated in the FT-IR spectrum, typically in the range of 3300-2500 cm⁻¹. The C=O stretching vibration of the carbonyl group would produce a strong, sharp peak around 1700-1725 cm⁻¹.
Aromatic Ring (2,6-Dimethoxyphenyl): C-H stretching vibrations on the benzene ring would appear above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring would be observed in the 1600-1450 cm⁻¹ region.
Methoxy Groups (-OCH₃): Characteristic C-H stretching vibrations of the methyl groups would be found in the 2950-2850 cm⁻¹ range. The C-O stretching vibrations would also be present.
Propanoic Acid Chain (-CH₂-CH₂-): C-H stretching and bending vibrations from the aliphatic chain would contribute to the spectrum.
Without experimental data, a specific data table of vibrational frequencies and their assignments for this compound cannot be compiled.
Electronic Spectroscopy (UV-Vis) for Conjugation Effects
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The benzene ring in this compound constitutes a chromophore.
The substitution pattern on the benzene ring, specifically the two methoxy groups at positions 2 and 6, would influence the electronic environment and, consequently, the absorption maxima (λ_max). These groups are expected to cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene due to their electron-donating nature. The analysis would focus on π → π* transitions of the aromatic ring.
A data table of specific absorption maxima and their corresponding electronic transitions for this compound is not available from current research findings.
X-ray Crystallography and Solid-State Structural Studies
Molecular Conformation and Torsion Angle Analysis
Key conformational features that would be determined from X-ray analysis include:
The orientation of the propanoic acid side chain relative to the plane of the benzene ring.
The torsion angles involving the C-C bonds of the propanoic acid chain to determine if it adopts a gauche or anti conformation.
Specific values for torsion angles cannot be presented without experimental crystallographic data.
Intermolecular Interactions and Crystal Packing
Detailed information on the unit cell parameters and the specific geometry of intermolecular hydrogen bonds is contingent on a dedicated X-ray diffraction study, which is not currently available.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
DFT has become a standard method for investigating the electronic structure of molecules. Nevertheless, dedicated DFT studies on 3-(2,6-Dimethoxyphenyl)propanoic acid are not found in the public domain. Consequently, data for the following analyses are unavailable:
Geometry Optimization and Vibrational Frequency Analysis
No published studies were found that detail the optimized molecular geometry, bond lengths, bond angles, or the results of vibrational frequency analysis for this compound. This information is fundamental for confirming the stability of the computed structure and for interpreting spectroscopic data.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the corresponding energy gap, are crucial for understanding a molecule's chemical reactivity and electronic properties. There are no available data detailing the HOMO-LUMO energies or their distribution for this compound.
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
NBO analysis provides insight into charge transfer interactions, hyperconjugative effects, and the delocalization of electron density, which are key to understanding molecular stability. Specific NBO analysis results for this compound have not been reported in the available literature.
Molecular Electrostatic Potential (MEP) Mapping
MEP maps are vital for identifying the electrophilic and nucleophilic sites within a molecule, offering predictions about its interactive behavior. An MEP analysis for this compound has not been published, leaving its electrostatic landscape uncharacterized.
Reactivity Descriptors and Quantum Chemical Parameters
Electrophilicity and Nucleophilicity Indices
Calculated indices for electrophilicity and nucleophilicity, which are essential for predicting how a molecule will behave in chemical reactions, have not been documented for this compound.
Molecular Docking and Protein-Ligand Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). etflin.com This simulation provides critical insights into the binding affinity, which is often quantified as a docking score or binding energy, and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. stackexchange.comnih.gov A lower binding energy generally indicates a higher binding affinity and a more stable protein-ligand complex. etflin.com
While no specific molecular docking studies featuring This compound were identified, research on structurally similar dimethoxyphenyl derivatives provides a model for how such an analysis would be conducted. For example, docking studies on various dimethoxyphenyl compounds have been performed to evaluate their potential as inhibitors for targets like heat shock protein 90 (Hsp90) or various enzymes involved in cancer and inflammation.
A hypothetical docking study of This compound would involve docking it into the active site of a selected protein target. The simulation would predict its binding pose and calculate the binding energy. Analysis of the resulting complex would reveal key amino acid residues that interact with the 2,6-dimethoxy-substituted phenyl ring and the propanoic acid side chain. The methoxy (B1213986) groups could act as hydrogen bond acceptors, while the phenyl ring could engage in π-π stacking or hydrophobic interactions. The carboxylic acid group is a potent hydrogen bond donor and acceptor and could form crucial interactions with polar or charged residues in the binding pocket.
The following table illustrates typical results from a molecular docking study, using data for related dimethoxyphenyl compounds to demonstrate the type of information generated.
| Compound | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical for Target Compound) |
|---|---|---|---|
| Compound 5o (bearing a 2,4-dimethoxyphenyl group) | Topoisomerase IIα | -8.52 | Not Applicable |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | PARP | Data not available | Not Applicable |
| This compound | Hypothetical Target (e.g., Cyclooxygenase-2) | Data not available | (e.g., Arg120, Tyr355, Ser530) |
Note: Data for compounds other than the subject of this article are included for illustrative purposes to show representative outputs of such studies. Binding energy for Compound 5o is from a study on N-substituted-2-(3,4,5-trimethoxyphenyl) benzimidazole (B57391) derivatives. stackexchange.com
Structure-Activity Relationship (SAR) Modeling (In Silico)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. They involve analyzing how the chemical structure of a compound influences its biological activity. oncodesign-services.comresearchgate.net By systematically modifying parts of a molecule and observing the resulting changes in potency or efficacy, researchers can identify key pharmacophoric features required for the desired biological effect. azolifesciences.com In silico SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, uses computational methods to build mathematical models that correlate chemical structure with biological activity. researchgate.netcreative-proteomics.com
For This compound , an SAR study would involve the design and synthesis of a library of analogs. Modifications could include:
Altering the substitution pattern of the methoxy groups on the phenyl ring (e.g., moving them to the 2,4- or 3,5-positions).
Replacing the methoxy groups with other substituents (e.g., hydroxyl, methyl, or halogen groups).
Modifying the propanoic acid side chain (e.g., changing its length, introducing unsaturation, or converting the carboxylic acid to an ester or amide).
The biological activity of these analogs would then be tested in a relevant assay. The resulting data would reveal the structural requirements for activity. For instance, studies on other aromatic compounds have shown that the position of methoxy groups can significantly impact activity. nih.gov The presence and position of electron-donating or withdrawing groups can influence the molecule's electronic properties and its ability to interact with a biological target.
The table below provides an illustrative example of an SAR analysis for a series of generic substituted phenylpropanoic acids, demonstrating how structural changes can affect biological activity.
| Compound Series | R1 (Position 2) | R2 (Position 6) | Relative Activity (Illustrative) | SAR Interpretation |
|---|---|---|---|---|
| Analog 1 | -OCH3 | -OCH3 | Baseline | Reference compound: This compound |
| Analog 2 | -OH | -OH | Decreased | Suggests methoxy groups are superior to hydroxyl groups for activity, possibly due to steric or electronic effects. |
| Analog 3 | -OCH3 | -H | Variable | Tests the necessity of disubstitution at the 2 and 6 positions. |
| Analog 4 | -F | -F | Variable | Evaluates the effect of replacing electron-donating methoxy groups with electron-withdrawing fluorine atoms. |
Note: This table is a hypothetical representation to illustrate the principles of SAR analysis.
Chemical Reactivity and Synthetic Transformations
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification, readily undergoing reactions typical of this functional group.
Esterification and Amidation Reactions
3-(2,6-Dimethoxyphenyl)propanoic acid can be converted to its corresponding esters and amides through various established methods. Esterification is commonly achieved by reacting the acid with an alcohol under acidic conditions, often with a catalyst such as sulfuric acid, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).
Similarly, amidation can be performed by first activating the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acid chloride can then be treated with a primary or secondary amine to furnish the desired amide. Alternatively, peptide coupling reagents can directly facilitate the reaction between the carboxylic acid and an amine.
Table 1: Selected Reagents for Esterification and Amidation
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (R-COOR') |
Reductions and Oxidations Involving the Acid Group
The carboxylic acid moiety can be reduced to a primary alcohol, yielding 3-(2,6-dimethoxyphenyl)propan-1-ol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds via a complete reduction of the carbonyl group.
Oxidative transformations of the propanoic acid side chain are less common and would require specific conditions to avoid degradation of the aromatic ring.
Transformations Involving the Aromatic Ring
The 2,6-dimethoxy substitution pattern on the phenyl ring significantly influences its reactivity, particularly in substitution reactions.
Electrophilic Aromatic Substitution Reactions
The two methoxy (B1213986) groups are strong activating groups and are ortho, para-directing. In electrophilic aromatic substitution (EAS) reactions, an incoming electrophile is directed to the positions ortho and para to the methoxy groups. masterorganicchemistry.com In the case of this compound, the C4 position (para to both methoxy groups) is the most electronically activated and sterically accessible site for electrophilic attack. The C3 and C5 positions (ortho to one methoxy group and meta to the other) are less favored. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The mechanism generally involves the attack of the electron-rich aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex, followed by deprotonation to restore aromaticity. masterorganicchemistry.compitt.edu The steric hindrance from the two methoxy groups and the propanoic acid side chain can influence the regioselectivity of these reactions. libretexts.org
Table 2: Directing Effects in Electrophilic Aromatic Substitution
| Position | Electronic Effect | Steric Hindrance | Predicted Reactivity |
|---|---|---|---|
| C4 (para) | Strongly Activated | Low | Major Product |
| C3/C5 (ortho/meta) | Moderately Activated | Moderate | Minor Product(s) |
Nucleophilic Aromatic Substitution Considerations
Nucleophilic aromatic substitution (SNAr) is generally not favored for this compound. total-synthesis.com This type of reaction typically requires an aromatic ring that is rendered electron-deficient by the presence of strong electron-withdrawing groups (e.g., nitro groups) and must contain a good leaving group. chemistrysteps.comwikipedia.orglibretexts.org The aromatic ring of this compound is electron-rich due to the presence of the two electron-donating methoxy groups, making it inherently unreactive towards nucleophilic attack. total-synthesis.comresearchgate.net Therefore, displacing a group on the aromatic ring with a nucleophile would necessitate harsh reaction conditions or a different reaction pathway, such as one involving a benzyne (B1209423) intermediate. chemistrysteps.com
Hydroarylation Reactions
Hydroarylation involves the addition of a C-H bond of an aromatic ring across an unsaturated bond, such as that in an alkene or alkyne. This reaction offers a direct method for the functionalization of the aromatic ring. For this compound, a transition-metal-catalyzed hydroarylation could potentially occur at the C4 position, which is the most electronically activated and sterically accessible C-H bond on the aromatic ring. This would lead to the formation of a new carbon-carbon bond at this position, further functionalizing the molecule.
Modifications of the Alkyl Chain
The three-carbon alkyl chain of this compound offers several positions for chemical modification, primarily at the α- and β-carbons (C2 and C3, respectively). These modifications can introduce new functional groups or chiral centers, significantly altering the molecule's properties.
Research on analogous structures, such as 3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid, has demonstrated the feasibility of introducing various substituents along the alkyl chain. Stereospecific syntheses have been developed to yield derivatives with alkyl or phenyl groups at the 2-position. scribd.com These transformations often employ chiral auxiliaries, such as Evans' 4-benzyl-2-oxazolidinone, to control the stereochemistry of the newly formed chiral center. scribd.com Following the introduction of the substituent, the auxiliary can be cleaved to yield the desired substituted propanoic acid. scribd.com
Furthermore, modifications at the β-position have also been explored in similar molecules. For instance, β-methylation and β-isopropylation of a 3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid analogue have been successfully achieved. nih.gov These modifications highlight the potential for creating a variety of derivatives of this compound with tailored steric and electronic properties.
The table below summarizes potential modifications to the alkyl chain based on transformations reported for analogous compounds.
| Position of Modification | Type of Modification | Example Substituent | Synthetic Approach |
| α-carbon (C2) | Alkylation | Methyl, Ethyl | Asymmetric alkylation using a chiral auxiliary. scribd.com |
| α-carbon (C2) | Arylation | Phenyl | Asymmetric arylation using a chiral auxiliary. scribd.com |
| α-carbon (C2) | Cycloalkylation | Cyclohexyl | Asymmetric alkylation with a cyclohexyl group. scribd.com |
| β-carbon (C3) | Alkylation | Methyl, Isopropyl | Stereoselective addition to a corresponding precursor. nih.gov |
| β-carbon (C3) | Hydroxylation | Hydroxyl | Stereoselective synthesis to introduce a hydroxyl group. nih.gov |
Derivatization to Analogous Scaffold Structures
The this compound scaffold serves as a valuable starting material for the synthesis of more complex and diverse molecular architectures. The carboxylic acid functionality is a key handle for derivatization, allowing for the formation of amides, esters, and other related functional groups, which can lead to the construction of larger and more intricate structures.
One significant application of similar phenylpropanoic acid derivatives is in the synthesis of peptide analogues. For example, 3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid has been incorporated into cyclic enkephalin analogues, where it replaces the tyrosine residue. nih.gov This suggests that this compound could similarly be used as a building block in peptide synthesis to create novel peptidomimetics.
The core structure can also be elaborated into different heterocyclic systems. For instance, methods for synthesizing chalcone (B49325) derivatives from related trimethoxybenzene precursors have been developed. nih.gov These syntheses typically involve the reaction of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative. Analogously, this compound could be converted to a corresponding acetophenone and then utilized in the synthesis of chalcone-based scaffolds.
Furthermore, the synthesis of amino acids from related dimethoxyphenyl precursors has been reported. A method for the synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid (a racemic form of levodopa) starts from 3,4-dimethoxybenzaldehyde. rjpbr.com This process involves condensation with benzoylglycine to form an azlactone, followed by hydrolysis and reduction. rjpbr.com A similar synthetic route could potentially be adapted to convert this compound or a suitable derivative into a novel amino acid.
The table below outlines some of the analogous scaffold structures that could be synthesized from this compound, based on transformations of similar compounds.
| Starting Material Analogue | Transformation | Resulting Scaffold Structure |
| 3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid | Peptide Coupling | Cyclic Peptide Analogues nih.gov |
| 2,4,6-trimethoxy acetophenone | Claisen-Schmidt Condensation | Chalcones nih.gov |
| 3,4-dimethoxybenzaldehyde | Erlenmeyer-Plöchl reaction, hydrolysis, and reduction | Amino Acids rjpbr.com |
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the biological activities and mechanistic investigations of the chemical compound This compound corresponding to the detailed outline provided.
Extensive searches for data on its interaction with Cyclooxygenase (COX), Lipoxygenase (LOX), Histone Deacetylase (HDAC), G-Protein Coupled Receptors (GPRs), or its antioxidant properties did not yield any specific research findings for this particular molecule. The scientific literature details such activities for structurally related compounds, such as other isomers or derivatives of phenylpropanoic acid, but this information cannot be accurately attributed to this compound.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for each outlined section and subsection.
Biological Activities and Mechanistic Investigations Strictly Excluding Clinical Human Trials, Dosage, Safety, Adverse Effects
Antioxidant and Free Radical Scavenging Properties
Inhibition of Lipid Peroxidation
Research into the direct inhibitory effects of 3-(2,6-Dimethoxyphenyl)propanoic acid on lipid peroxidation is not extensively detailed in the currently available scientific literature. However, the antioxidant properties of structurally related propanoic acid derivatives have been evaluated. For instance, various derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated notable antioxidant activities. These studies often utilize assays that measure the compound's ability to protect lipids from oxidation, a key process in cellular damage. The general antioxidant capacity of such compounds suggests a potential, though not directly confirmed, role in mitigating lipid peroxidation.
Radical Scavenging Activity (e.g., DPPH)
The capacity of a compound to scavenge free radicals is a key indicator of its antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity. While specific DPPH scavenging data for this compound is limited, studies on analogous compounds provide insight. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been shown to possess significant DPPH radical scavenging capabilities. In these assays, the antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, a process that can be measured spectrophotometrically. The effectiveness of this scavenging activity is often compared to standard antioxidants like ascorbic acid.
| Compound Derivative | Assay | Observed Activity | Reference |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | DPPH Radical Scavenging | Potent antioxidant properties | |
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | DPPH Radical Scavenging | ~1.4 times higher than ascorbic acid | |
| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | DPPH Radical Scavenging | ~1.4 times higher than ascorbic acid |
This table presents data for structurally related compounds to provide context for the potential antioxidant activities of propanoic acid derivatives.
Modulation of Reactive Oxygen Species (ROS) Production
Modulation of Cellular Processes and Gene Expression (In Vitro/In Vivo Model Studies)
This subsection details the influence of this compound and its analogs on specific cellular pathways and gene expression in various experimental models.
Induction of γ-Globin Gene Expression and Erythropoiesis (in relevant models)
While direct evidence for this compound is not specified, a closely related compound, 3-(3,4-Dimethoxyphenyl)propionic acid, has been identified as a compound of interest in the context of hematological research. Specifically, it was included in a screening of short-chain fatty acid derivatives for their capacity to induce γ-globin gene expression. The induction of γ-globin is a therapeutic strategy for certain hemoglobinopathies. Furthermore, this screening also assessed the ability of these compounds to promote erythropoiesis, the process of red blood cell production, in in vivo models. These findings suggest that the dimethoxyphenyl)propanoic acid scaffold may be a promising area for the development of agents that modulate erythroid differentiation and globin gene expression.
Anti-atherogenic Mechanisms (in relevant models)
Atherosclerosis is a complex disease with an inflammatory component. Propionic acid, a related short-chain fatty acid, has been shown to attenuate atherosclerosis. Mechanistic studies in animal models have revealed that propionic acid can reduce blood total and LDL cholesterol levels. These effects are linked to the modulation of intestinal cholesterol metabolism through an immune-dependent pathway. Specifically, propionic acid appears to influence the gut immune system to control the expression of genes involved in cholesterol homeostasis, thereby preventing the development of atherosclerosis.
| Model | Compound | Observed Anti-atherogenic Effect | Reference |
| Animal Models | Propionic Acid | Reduction in blood total and LDL cholesterol levels | |
| Animal Models | Propionic Acid | Attenuation of atherosclerosis development |
This table highlights the anti-atherogenic effects of propionic acid, a structurally related short-chain fatty acid.
Inhibition of Adhesion Molecule Expression
The adhesion of immune cells to the vascular endothelium is a critical step in the development of atherosclerosis. This process is mediated by the expression of adhesion molecules on the surface of endothelial cells. While direct studies on the effect of this compound on adhesion molecule expression are not available, the anti-inflammatory properties of related compounds suggest a potential role in this area. The mechanisms by which propionic acid exerts its anti-atherogenic effects involve the modulation of immune responses, which are intricately linked to the expression of adhesion molecules. Further research is needed to specifically elucidate the impact of this compound on the expression of key adhesion molecules such as VCAM-1 and ICAM-1.
Enhancement of Endothelial Nitric Oxide Synthase Activity
Endothelial nitric oxide synthase (eNOS) is a critical enzyme responsible for producing nitric oxide (NO), a key signaling molecule that regulates vascular tone and blood pressure. researchgate.netnih.gov The synthesis of NO by eNOS is a tightly regulated process where the enzyme catalyzes the conversion of L-arginine to L-citrulline and NO, requiring cofactors such as tetrahydrobiopterin (B1682763) (BH4). nih.govnih.gov
Under conditions of oxidative stress, the essential cofactor BH4 can be oxidized, leading to a state known as "eNOS uncoupling." nih.gov In this uncoupled state, eNOS no longer produces NO and instead generates superoxide (B77818) radicals, contributing to endothelial dysfunction. nih.govnih.gov Therefore, small molecules that can enhance eNOS activity or prevent its uncoupling are of significant scientific interest. nih.govresearchgate.net The activation of eNOS can be achieved through various signaling pathways, often involving phosphorylation of specific residues on the enzyme, which increases its sensitivity to calcium and enhances electron flux for NO production. nih.gov While specific studies detailing the direct effects of this compound on eNOS are not extensively documented, the modulation of this enzyme remains a key area of investigation for various cardiovascular conditions. nih.gov
Molecular Target Identification and Interaction Profiling
Identifying the precise molecular targets of a compound is fundamental to understanding its mechanism of action. For compounds belonging to the phenylpropanoic acid class, these targets often include specific enzymes and receptors. drugbank.com
Research into the biological activities of closely related isomers provides context for potential molecular interactions. For instance, the isomer 3-(3,4-Dimethoxyphenyl)propanoic acid has been studied for its ability to promote the expression of the γ-globin gene, suggesting an interaction with cellular pathways involved in erythropoiesis. targetmol.com Another isomer, 3-(2,5-dimethoxyphenyl)propanoic acid, has been identified as a plant metabolite. nih.gov These findings in related structures highlight the diverse biological roles that dimethoxy-substituted phenylpropanoic acids can have, underscoring the importance of identifying the specific biomolecular partners for each unique isomer, including this compound.
The chemical structure of this compound, featuring a carboxylic acid group and an electron-rich dimethoxy-substituted phenyl ring, suggests potential for various non-covalent and covalent interactions. The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, while the aromatic ring can engage in hydrophobic and π-stacking interactions with biological macromolecules. Detailed studies on the specific electrophilic engagement of this compound are an area for further investigation to fully elucidate its reaction mechanisms at a molecular level.
Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. These studies involve systematically modifying the chemical structure to understand which parts of the molecule are crucial for its effects. mdpi.com
For example, SAR studies on other classes of compounds have shown that the position of a methoxy (B1213986) substituent can be essential for activity. mdpi.com The comparison between different isomers of dimethoxyphenylpropanoic acid reveals how these structural changes can lead to different biological functions.
| Compound | Noted Biological Role / Activity | Reference |
|---|---|---|
| 3-(3,4-Dimethoxyphenyl)propanoic acid | Promotes γ-globin gene expression and erythropoiesis | targetmol.com |
| 3-(2,5-Dimethoxyphenyl)propanoic acid | Identified as a plant metabolite | nih.gov |
The parent compound, this compound, is achiral and therefore does not have stereoisomers. However, stereochemistry would become a critical consideration if the propanoic acid side chain were to be modified to create a chiral center. The spatial arrangement of atoms in a molecule can dramatically affect its ability to fit into the three-dimensional binding site of a protein, such as an enzyme or receptor. It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral compound can exhibit significantly different biological activities and potencies. researchgate.net Therefore, any future derivatization of the this compound scaffold that introduces chirality would necessitate a thorough investigation of the stereochemical influence on its biological profile.
Metabolic Investigations and Biotransformation Pathways Strictly in Vitro/in Silico
In Vitro Metabolic Fate Elucidation
In vitro metabolism studies are fundamental for identifying the metabolic pathways of a compound in a controlled laboratory setting, independent of a whole living organism. These studies typically utilize subcellular fractions, such as microsomes, to pinpoint the enzymes responsible for metabolic transformations and to characterize the resulting products.
Microsomal Metabolism Studies
Microsomes, which are vesicles of endoplasmic reticulum membrane, are a primary tool for in vitro drug metabolism studies because they contain a high concentration of key drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. These enzymes are responsible for the Phase I metabolism of a vast array of xenobiotics. The general approach for such studies involves incubating the test compound with liver microsomes in the presence of necessary cofactors, like NADPH, and then analyzing the mixture for the depletion of the parent compound and the formation of metabolites.
While the principles of microsomal metabolism studies are well-established, a review of the scientific literature reveals a lack of specific studies investigating the microsomal metabolism of 3-(2,6-dimethoxyphenyl)propanoic acid. However, research on structurally related compounds can offer some insights. For instance, the metabolism of other phenylpropanoic acid derivatives has been explored, often revealing hydroxylation of the aromatic ring or side-chain oxidation as common metabolic routes. Furthermore, studies on the metabolic precursor, 2,6-dimethoxyphenol (B48157) (syringol), have shown its susceptibility to oxidation by enzymes like laccase, leading to the formation of a para-quinone radical, although this is not a CYP-mediated reaction.
Identification of Biotransformation Products
A primary goal of in vitro metabolism studies is the identification of biotransformation products, or metabolites. The formation of metabolites can significantly alter the pharmacological and toxicological profile of the parent compound. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are typically employed to separate and identify these products.
In the context of this compound, there is no direct published evidence identifying its specific biotransformation products from in vitro microsomal studies. Hypothetically, based on the metabolism of similar compounds, potential metabolic pathways could include O-demethylation of one or both methoxy (B1213986) groups to form phenolic metabolites, hydroxylation at one of the vacant positions on the aromatic ring, or oxidation of the propanoic acid side chain. However, without direct experimental evidence, these remain speculative pathways.
Computational Prediction of Metabolic Pathways
In the absence of experimental data, computational, or in silico, models provide a valuable alternative for predicting the metabolic fate of a compound. These models use a variety of algorithms and knowledge bases to forecast potential sites of metabolism and the likely structures of the resulting metabolites.
Enzyme Promiscuity and Novel Reaction Prediction
A key concept in metabolic prediction is enzyme promiscuity, which is the ability of an enzyme to catalyze reactions for a range of substrates that are different from its native substrate. nih.gov Many drug-metabolizing enzymes, particularly those in the CYP superfamily, exhibit broad substrate specificity. Computational tools can leverage this principle to predict novel metabolic reactions for new chemical entities. researchgate.net These predictions are often based on established biotransformation rules, machine learning models trained on large datasets of known metabolic reactions, or molecular docking simulations that assess the binding affinity of a compound to the active site of a specific enzyme. nih.gov
While no specific computational studies focused solely on this compound have been published, several software tools are available that could, in principle, be used to predict its metabolic pathways.
Below is an interactive table of some computational tools used for metabolic prediction:
| Tool Name | Approach | Primary Prediction |
| MetaSite | Molecular docking and reactivity | Site of metabolism by CYPs |
| ADMET Predictor | Machine learning | Multiple ADMET properties |
| Meteor Nexus | Knowledge-based expert system | Metabolite structures |
| BioTransformer | Machine learning and rule-based | Metabolite structures |
| SMARTCyp | Reactivity-based | Site of metabolism by CYPs |
These tools could be employed to generate hypotheses about the metabolic fate of this compound, which would then require experimental validation.
Occurrence as a Natural Metabolite
The presence of a compound in nature can provide clues about its potential metabolic pathways and biological roles. This can include its identification in plants, microorganisms, or in the biological fluids of animals as a result of metabolism of dietary precursors.
Identification in Biological Fluids (excluding human clinical context)
There are no direct reports of the identification of this compound in biological fluids such as urine or plasma of non-human organisms. However, the structural precursor, 2,6-dimethoxyphenol (syringol), is a well-known natural product. nih.govwikipedia.org It is a component of wood smoke and is derived from the thermal decomposition of sinapyl alcohol, a monomer of lignin (B12514952) in angiosperm plants. wikipedia.org
Furthermore, various phenylpropanoic acids are known to be produced by the gut microbiota through the metabolism of dietary polyphenols and amino acids like phenylalanine. nih.gov For example, bacteria can convert dietary compounds into 3-phenylpropanoic acid, which is then absorbed by the host. nih.gov Given that 2,6-dimethoxyphenol is a natural dietary component, it is plausible that gut microbes could metabolize it into this compound, although this has not been experimentally confirmed. The catabolism of 3-phenylpropanoic acid itself has been studied in E. coli, where it undergoes dioxygenase-mediated degradation. mdpi.com
Emerging Research Applications and Future Directions
Role as a Synthetic Building Block in Advanced Organic Synthesis
Phenylpropanoic acids are recognized as valuable synthetic intermediates for creating more complex molecules. sigmaaldrich.com The structure of 3-(2,6-dimethoxyphenyl)propanoic acid, featuring a modifiable carboxylic acid group and an electron-rich aromatic ring, makes it a versatile building block. nih.gov Research on analogous compounds demonstrates this potential. For instance, 3-(2,5-dimethoxyphenyl)propionic acid serves as a key starting material in the synthesis of 19-norsteroidal derivatives and amidoethylquinones. nih.gov This suggests that this compound could similarly be employed in the construction of complex frameworks for pharmaceuticals or materials science. The synthesis of various 3-aryl-3-(furan-2-yl)propanoic acid derivatives highlights the utility of the propanoic acid moiety in reactions like hydroarylation. targetmol.com The presence of the two ortho-methoxy groups in this compound offers unique steric hindrance and electronic effects that could be exploited to control regioselectivity in advanced synthetic pathways.
Application as a Chemical Probe for Biological Systems
Derivatives of phenylpropanoic acid have shown significant promise as chemical probes for investigating biological processes. A notable example is 3-(3,4-dimethoxyphenyl)propanoic acid, an orally active short-chain fatty acid that has been shown to promote γ-globin gene expression and erythropoiesis in vivo, indicating its potential for studying and treating β-hemoglobinopathies. Furthermore, analogs such as 3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid have been incorporated into cyclic enkephalin peptides to study opioid receptor interactions, demonstrating that the 2,6-disubstituted phenylpropanoic acid scaffold can be a crucial element in designing molecules to probe complex biological systems. Given that 2,6-dimethoxyphenyl derivatives are known to be biologically active, this compound could be developed into a specialized chemical probe to explore enzymatic pathways or receptor binding, where its specific substitution pattern could confer high selectivity.
Development of New Chemical Scaffolds for Research Purposes
A chemical scaffold is a core molecular structure upon which a variety of substituents can be placed to create a library of new compounds for screening. The 3-phenylpropanoic acid framework is considered a valuable scaffold for this purpose. sigmaaldrich.com For example, derivatives of 3,3'-((3-hydroxyphenyl)azanediyl)dipropionic acid are being investigated as a promising scaffold for developing agents against drug-resistant pathogens and chemotherapy-resistant cancer. The unique structural features of this compound, particularly the steric bulk of the two methoxy (B1213986) groups flanking the propanoic acid chain, could lead to the development of novel chemical scaffolds with distinct three-dimensional geometries. These new scaffolds could be used to synthesize libraries of compounds for screening in drug discovery programs, potentially leading to the identification of molecules with novel biological activities.
Methodological Advancements in Analytical Characterization Relevant to the Compound
The definitive identification and characterization of this compound and its derivatives rely on a suite of modern analytical techniques. The structural analysis of analogous compounds provides a clear roadmap for its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and Correlation Spectroscopy (COSY), would be essential for elucidating the precise connectivity of atoms within the molecule. Mass spectrometry is another critical tool, providing information on the molecular weight and fragmentation patterns, which aids in confirming the structure. For solid-state analysis, X-ray crystallography can reveal the exact three-dimensional arrangement of the molecule in a crystal lattice, as has been demonstrated for 3-(2,5-dimethoxyphenyl)propionic acid. nih.gov This technique provides valuable insights into intermolecular interactions, such as hydrogen bonding, which influences the physical properties of the compound. nih.gov
Exploration of Novel Reaction Pathways for Analogous Compounds
Research into new synthetic methods for phenylpropanoic acids and their derivatives is ongoing and could be applied to this compound. For example, the use of phosphoric acid as a catalyst for the synthesis of 3,3-diarylpropionic acids from cinnamic acid derivatives represents a potentially efficient pathway to generate novel analogs. Furthermore, research into the synthesis of trimethoxyphenyl-based analogues has shown various ways the carboxylic acid group can be reacted to form amides and other derivatives with potential cytotoxic activity. The development of new palladium-catalyzed hydrocarboxylation reactions and superelectrophilic activation methods for creating 3-arylpropanoic acids opens up new avenues for synthesizing a diverse range of compounds from simple precursors. sigmaaldrich.comtargetmol.com Applying these novel reaction pathways to this compound could yield a library of previously inaccessible molecules for further study.
Physicochemical Properties
Due to the limited availability of experimental data for this compound, the following table presents computed data for the closely related isomer, 3-(2,5-dimethoxyphenyl)propanoic acid. These values provide an estimation of the expected properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₄ | |
| Molecular Weight | 210.23 g/mol | |
| XLogP3 | 1.7 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 4 | |
| Exact Mass | 210.08920892 Da | |
| Monoisotopic Mass | 210.08920892 Da | |
| Topological Polar Surface Area | 55.8 Ų | |
| Heavy Atom Count | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
